
Ursodeoxycholic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursodeoxycholic acid-d4 is a deuterated form of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is naturally produced in the liver and is involved in the metabolism of cholesterol. The deuterated form, this compound, is used as an internal standard in various analytical methods, particularly in mass spectrometry, due to its stability and distinguishable mass difference from the non-deuterated form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid-d4 can be synthesized through the deuteration of ursodeoxycholic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the extraction of ursodeoxycholic acid from natural sources, followed by its deuteration. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives
Aplicaciones Científicas De Investigación
Ursodeoxycholic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and related compounds.
Biology: Helps in studying the metabolism and transport of bile acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ursodeoxycholic acid.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of ursodeoxycholic acid
Mecanismo De Acción
Ursodeoxycholic acid-d4, like its non-deuterated counterpart, exerts its effects by interacting with bile acid receptors and transporters. It reduces the cholesterol content in bile by inhibiting the absorption of cholesterol in the intestine and promoting its excretion. This helps in dissolving cholesterol-rich gallstones and improving liver function in cholestatic liver diseases. The molecular targets include bile salt export pump (BSEP) and sodium/taurocholate cotransporting polypeptide (NTCP) .
Comparación Con Compuestos Similares
Chenodeoxycholic acid: Another bile acid with similar properties but different hydroxylation pattern.
Lithocholic acid: A secondary bile acid with a different metabolic pathway.
Cholic acid: A primary bile acid with a different hydroxylation pattern.
Uniqueness: Ursodeoxycholic acid-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Its stability and distinguishable mass difference from non-deuterated compounds enhance the accuracy and precision of quantitative analyses .
Propiedades
Fórmula molecular |
C24H40O4 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
Clave InChI |
RUDATBOHQWOJDD-UQDNBFFBSA-N |
SMILES isomérico |
[2H]C1(C[C@]2([C@H](C[C@@H]([C@@H]3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



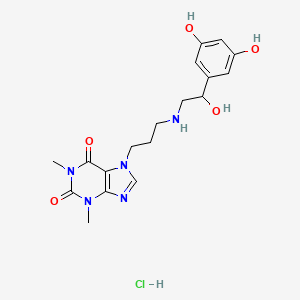
![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)
![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
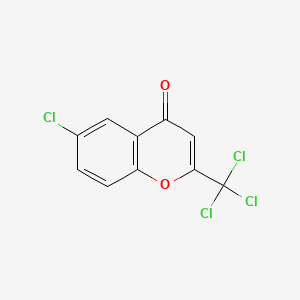
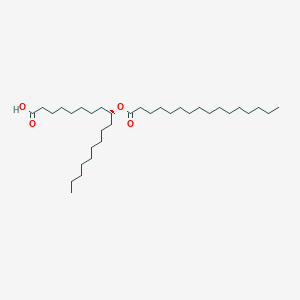
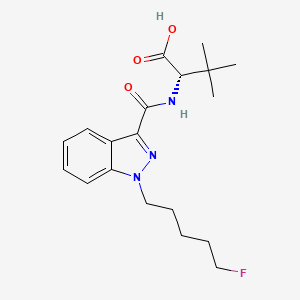
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
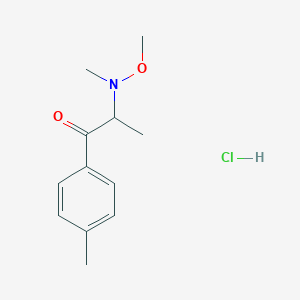
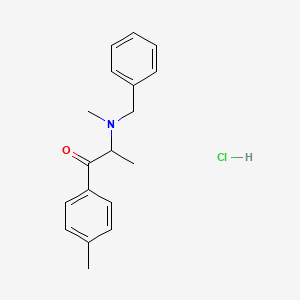

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
